

Salbutamol-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Salbutamol-d3

Cat. No.: B602543

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Salbutamol-d3**, a deuterated isotopologue of the short-acting β 2-adrenergic receptor agonist, Salbutamol. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations to support its application in scientific research. **Salbutamol-d3** is primarily utilized as an internal standard for the precise quantification of salbutamol in biological samples, a critical aspect of pharmacokinetic, metabolic, and anti-doping studies.

Core Compound Details

Salbutamol-d3 is a stable, isotopically labeled version of salbutamol, where three hydrogen atoms have been replaced by deuterium. This modification results in a higher molecular weight, allowing for its differentiation from endogenous salbutamol in mass spectrometry-based analyses, without altering its chemical properties.

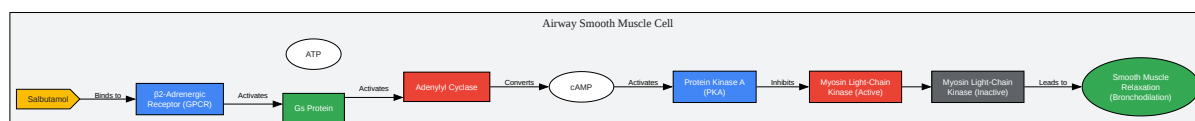
Physicochemical Properties

Property	Value	Reference
CAS Number	1219798-60-3	[1][2]
Molecular Formula	C ₁₃ H ₁₈ D ₃ NO ₃	[1]
Molecular Weight	242.33 g/mol	
Synonyms	(±)-Albuterol-d3, (±)-Salbutamol-d3, DL-Salbutamol-d3	[1]

Mechanism of Action: β 2-Adrenergic Receptor Signaling

Salbutamol, and by extension **Salbutamol-d3**, exerts its pharmacological effects through the activation of β 2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[3] This interaction initiates a signaling cascade that leads to bronchodilation.

Activation of the β 2-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs alpha subunit.[4] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[6] This cascade of events ultimately leads to the relaxation of airway smooth muscle.[4][6]



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β2-Adrenergic Receptor Signaling Pathway of Salbutamol.

Experimental Protocols: Quantification of Salbutamol in Biological Matrices

Salbutamol-d3 is the internal standard of choice for the quantification of salbutamol in various biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are representative examples of its application.

Quantification in Human Plasma

This method is suitable for pharmacokinetic studies.

1. Sample Preparation:

- To 200 µL of human plasma, add 10 µL of **Salbutamol-d3** internal standard solution (e.g., 1 µg/mL in methanol).
- Precipitate proteins by adding 770 µL of a 50:50 (v/v) mixture of high-purity water and acetonitrile.
- Vortex the mixture for 3 seconds.
- Centrifuge at 14,100 relative centrifugal force (rcf).
- Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Luna C18, 2.1 mm × 150 mm, 5 µm).^[7]
- Mobile Phase: Isocratic elution with a mixture of methanol and water containing 10 mM ammonium acetate and 0.1% formic acid.^[7]

- Flow Rate: 0.5 mL/min.[7]

- Injection Volume: 10 µL.[8]

3. Mass Spectrometric Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive ion electrospray ionization (ESI+).[7]
- Detection Mode: Multiple Reaction Monitoring (MRM).[7]
- MRM Transitions:
 - Salbutamol: m/z 240.1 → 148.1[7]
 - **Salbutamol-d3** (Internal Standard): m/z 243.1 → 151.0[7]

Quantification in Human Urine

This method is often employed in anti-doping analysis.

1. Sample Preparation (Direct Injection):

- To 1 mL of urine, add a known concentration of **Salbutamol-d3** internal standard (e.g., 500 ng/mL).[8]
- Vortex the sample.
- Inject a 10 µL aliquot directly into the LC-MS/MS system without further preparation.[8]

2. Sample Preparation (with Hydrolysis):

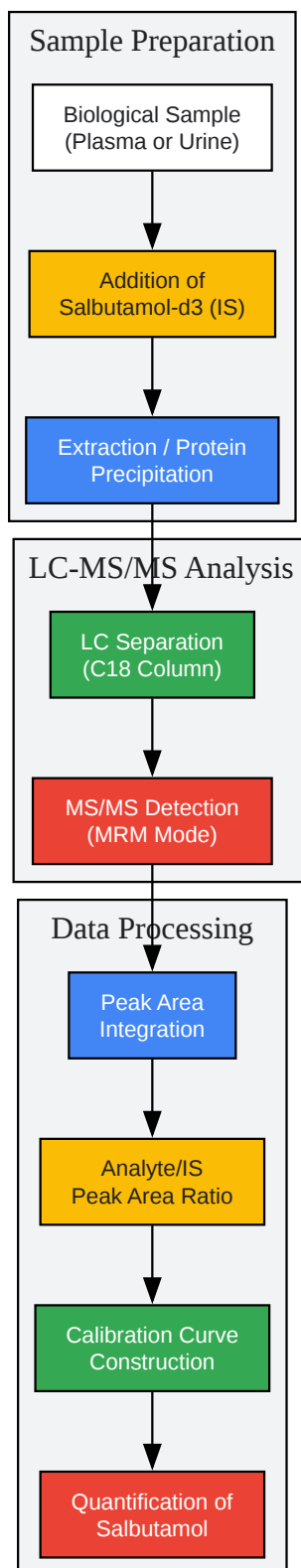
- To a 2.5 mL aliquot of urine, add 100 µL of pH 7 phosphate buffer, 25 µL of β-glucuronidase from E. coli, and 25 µL of the internal standard solution.[9]
- Heat the mixture for 1 hour at 55°C to hydrolyze salbutamol glucuronide.[9]
- Centrifuge the sample at 2500 rpm for 5 minutes.[9]

- Proceed with solid-phase extraction (SPE) for sample clean-up.

3. Chromatographic and Mass Spectrometric Conditions:

- Similar conditions as described for plasma analysis can be adapted. The specific MRM transitions and chromatographic parameters should be optimized for the specific instrumentation used.

Experimental Workflow for LC-MS/MS Quantification



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References

- 1. caymanchem.com [caymanchem.com]
- 2. Salbutamol D3 (3-hydroxymethyl-D2, alpha D1) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 3. What are β 2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. latamjpharm.org [latamjpharm.org]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. dshs-koeln.de [dshs-koeln.de]
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